molecular formula C24H31NO2 B4052520 3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide

3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide

Cat. No.: B4052520
M. Wt: 365.5 g/mol
InChI Key: PUNFMXCECALKEK-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide is a complex organic compound with a unique structure that includes a dimethyloxane ring, a methylphenyl group, and a phenylbutanamide backbone

Scientific Research Applications

3-(2,2-Dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the dimethyloxane ring and the phenylbutanamide backbone. Common synthetic routes include:

    Formation of the Dimethyloxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methylphenyl group.

    Coupling Reactions: The final step involves coupling the dimethyloxane ring with the phenylbutanamide backbone using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide: shares similarities with other compounds that have a dimethyloxane ring or a phenylbutanamide backbone.

    Examples: Compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-N-(2-methylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-18-9-7-8-12-22(18)25-23(26)16-21(15-19-10-5-4-6-11-19)20-13-14-27-24(2,3)17-20/h4-12,20-21H,13-17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFMXCECALKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(CC2=CC=CC=C2)C3CCOC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.